N-Benzyl-1-ethyl-1H-pyrazol-4-amine

Description

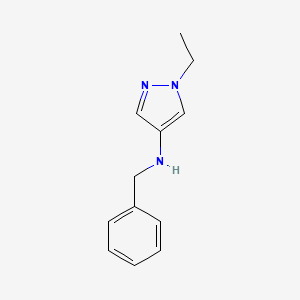

N-Benzyl-1-ethyl-1H-pyrazol-4-amine (C₁₂H₁₅N₃, molecular weight: 201.27 g/mol) is a heterocyclic organic compound featuring a pyrazole core substituted with a benzyl group at the 4-position and an ethyl group at the 1-position (Figure 1). Its structural uniqueness lies in the combination of aromatic (benzyl) and alkyl (ethyl) substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-benzyl-1-ethylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h3-7,9-10,13H,2,8H2,1H3 |

InChI Key |

BARSNKXTLCPPSF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-ethyl-1H-pyrazol-4-amine typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method is the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction temperature, pH, and reaction time. Advanced techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Formation of benzyl alcohol derivatives.

Reduction: Formation of ethyl-substituted pyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-Benzyl-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-Benzyl-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects at the 1-Position

| Compound Name | Molecular Formula | Substituent at 1-Position | Key Differences vs. Target Compound |

|---|---|---|---|

| This compound | C₁₂H₁₅N₃ | Ethyl | Baseline for comparison |

| N-Benzyl-1-methyl-1H-pyrazol-4-amine | C₁₁H₁₃N₃ | Methyl | Smaller alkyl group reduces lipophilicity and metabolic stability . |

| N-Benzyl-1-propyl-1H-pyrazol-4-amine | C₁₃H₁₇N₃ | Propyl | Longer alkyl chain enhances lipophilicity but may hinder target binding . |

| N-Benzyl-1-cyclopentyl-1H-pyrazol-4-amine | C₁₅H₁₉N₃ | Cyclopentyl | Bulky substituent increases steric hindrance, potentially reducing enzymatic degradation . |

Substituent Effects at the 4-Position

| Compound Name | Molecular Formula | Substituent at 4-Position | Key Differences vs. Target Compound |

|---|---|---|---|

| This compound | C₁₂H₁₅N₃ | Benzyl | Baseline for comparison |

| 1-Ethyl-N-methyl-1H-pyrazol-4-amine | C₆H₁₁N₃ | Methyl | Lack of benzyl group diminishes aromatic interactions with biological targets . |

| N-(4-Ethoxyphenyl)methyl-1-ethyl-1H-pyrazol-4-amine | C₁₃H₁₉N₃O | 4-Ethoxybenzyl | Ethoxy group enhances electron-donating effects, improving solubility . |

Halogenated Derivatives

| Compound Name | Molecular Formula | Substituent Features | Key Differences vs. Target Compound |

|---|---|---|---|

| N-Benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine | C₁₂H₁₄F₂N₃ | Fluoroethyl at 1-position | Fluorine increases electronegativity, enhancing hydrogen-bonding capacity and metabolic stability . |

| N-Benzyl-1-(2-chloroethyl)-1H-pyrazol-4-amine | C₁₂H₁₄Cl₂N₃ | Chloroethyl at 1-position | Chlorine’s larger atomic size may sterically hinder target binding compared to ethyl . |

Biological Activity

N-Benzyl-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to bind to active or allosteric sites on these targets, leading to modulation of their activity. This interaction can result in:

- Inhibition of Enzyme Activity : By binding to the active site of enzymes, the compound may prevent substrate binding or catalysis.

- Alteration of Signal Transduction Pathways : Modulation of receptor activity can lead to changes in downstream signaling pathways, affecting cellular responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound's mechanism may involve:

- Tubulin Polymerization Inhibition : It has been shown to bind at the colchicine-binding site of tubulin, disrupting microtubule dynamics essential for cell division .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.5 | Tubulin inhibition |

| SiHa | 0.7 | Signal transduction modulation |

| PC-3 | 0.6 | Apoptosis induction |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Comparison with similar compounds reveals that variations in substituents can significantly affect potency:

| Compound | Substituent | Activity |

|---|---|---|

| N-Benzyl-1-methyl-1H-pyrazol-4-amine | Methyl | Moderate |

| N-Benzyl-1-propyl-1H-pyrazol-4-amine | Propyl | Lower |

| N-Benzyl-1-(3,5-dimethyl)-1H-pyrazol | Dimethyl | High |

The ethyl substitution in this compound enhances its steric and electronic properties, potentially leading to improved binding affinity for biological targets compared to its methyl or propyl analogs.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of N-Benzyl-1-ethyl-1H-pyrazol-4-amines against MCF-7 cells. The results indicated an IC50 value of 0.5 µM, demonstrating significant cytotoxicity and suggesting potential for further development as an anticancer agent .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound, revealing that it effectively reduced levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.